Product packaging for 1-(2,3-Difluorophenyl)prop-2-enylamine(Cat. No.:)

1-(2,3-Difluorophenyl)prop-2-enylamine

Cat. No.: B13039893
M. Wt: 169.17 g/mol
InChI Key: CBPUIEULODMPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)prop-2-enylamine ( 1213933-31-3) is a chiral chemical compound with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . This amine serves as a versatile enantiopure building block in medicinal chemistry research, particularly useful for the synthesis of more complex molecules with potential biological activity. Its structure, featuring a prop-2-enylamine chain attached to a 2,3-difluorophenyl ring, is of significant interest in the design and exploration of novel pharmacophores. Scientific literature indicates that structurally related compounds, specifically those incorporating 2,3-dichlorophenyl or 2-methoxyphenyl piperazine groups, are investigated as high-affinity and selective antagonists for the dopamine D3 receptor . Such research tools are critical for probing the role of this receptor subtype in neuropsychiatric disorders, including drug addiction and Parkinson's disease, and for developing potential therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B13039893 1-(2,3-Difluorophenyl)prop-2-enylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1-(2,3-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2

InChI Key

CBPUIEULODMPLG-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

Synthetic Methodologies for 1 2,3 Difluorophenyl Prop 2 Enylamine and Its Chiral Variants

General Synthetic Routes to Allylic Amines with Aryl Substituents

The construction of aryl-substituted allylic amines can be achieved through several strategic bond formations, traditionally involving either C-C or C-N bond-forming reactions. nih.gov

Conventional Alkylation and Addition Reactions

Classical approaches to allylic amines often rely on nucleophilic addition to imines or direct alkylation of amines.

One of the most fundamental methods for forming the carbon skeleton of aryl-substituted allylic amines is the addition of an allyl organometallic reagent, such as allylmagnesium bromide or allyllithium, to an imine derived from an aromatic aldehyde. For the target molecule, this would involve the reaction of an imine formed from 2,3-difluorobenzaldehyde (B42452) and a suitable amine. This approach, however, often requires the use of stoichiometric organometallic reagents. nih.gov

A related two-step approach involves the addition of an allyl nucleophile to 2,3-difluorobenzaldehyde to form the corresponding allylic alcohol, 1-(2,3-difluorophenyl)prop-2-en-1-ol. This alcohol can then be converted to the amine. This conversion can be achieved through methods like the Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

Direct N-alkylation of amines with allylic electrophiles is another common strategy. rsc.orgacs.org For instance, the reaction of ammonia or a primary amine with 1-halo-1-(2,3-difluorophenyl)prop-2-ene would yield the desired product. However, a significant challenge in this method is controlling the extent of alkylation, as the resulting secondary amine product is often more nucleophilic than the starting amine, leading to potential overalkylation. rsc.org Recent developments have explored the use of deep eutectic solvents as sustainable promoters for the allylic alkylation of anilines with allylic alcohols at room temperature, offering a greener alternative. rsc.org

Multi-component Reactions for Homoallylic Amine Synthesis

Multi-component reactions (MCRs) offer a highly efficient and modular approach to synthesizing complex molecules like allylic and homoallylic amines from simple, readily available starting materials in a single step. rsc.orgrsc.org While some MCRs are tailored for homoallylic amines, their principles are foundational and can be adapted. acs.orgnih.gov

The Petasis reaction, or borono-Mannich reaction, is a notable three-component reaction that produces allylic amines from an aldehyde, an amine, and a vinylboronic acid. nih.gov To synthesize 1-(2,3-difluorophenyl)prop-2-enylamine, one could theoretically employ 2,3-difluorobenzaldehyde, ammonia (or a protected equivalent), and vinylboronic acid. This method is valued for its mild conditions and tolerance of various functional groups. nih.gov

More recently, a nickel-catalyzed three-component coupling of aldehydes, amides, and simple alkenes has been developed as a practical and modular method for allylic amine synthesis. nih.govrsc.orgrsc.org Experimental evidence suggests this reaction proceeds through the in situ formation of an imine from the aldehyde and amide, which then couples with the alkene. nih.govrsc.org This strategy avoids pre-formed organometallic reagents and demonstrates broad functional-group tolerance, making it suitable for creating diverse libraries of drug-like molecules. rsc.orgrsc.org

Reaction Type Starting Materials Example for Target Synthesis Key Features
Addition to Imine 2,3-Difluorobenzaldehyde-derived imine + Allylmagnesium bromideDirect C-C bond formation
Alkylation 1-Bromo-1-(2,3-difluorophenyl)prop-2-ene + AmmoniaDirect C-N bond formation; risk of overalkylation
Petasis Reaction 2,3-Difluorobenzaldehyde + Ammonia + Vinylboronic acidMild, three-component, good functional group tolerance nih.gov
Nickel-Catalyzed MCR 2,3-Difluorobenzaldehyde + Amide + PropyleneModular, avoids stoichiometric organometallics nih.govrsc.orgrsc.org

Enantioselective Synthesis of Chiral this compound Analogues

The creation of chiral amines, which are crucial components in approximately 40-45% of small-molecule pharmaceuticals, is of paramount importance. nih.gov Catalytic asymmetric hydrogenation (AH) stands out as one of the most powerful and efficient methods for establishing stereocenters in these molecules. nih.govacs.org

Catalytic Asymmetric Hydrogenation (AH)

Catalytic AH provides a direct route to enantiomerically enriched amines by reducing prochiral unsaturated precursors like imines and enamides. acs.org This method is atom-economical and highly effective, with significant progress made using transition metal catalysts based on iridium, rhodium, and ruthenium. nih.govnih.gov

The asymmetric hydrogenation of prochiral imines is arguably the most direct pathway to α-chiral amines. nih.gov The synthesis of chiral this compound could be envisioned via the hydrogenation of the corresponding prochiral imine, 1-(2,3-difluorophenyl)prop-2-en-1-imine.

This transformation typically employs a chiral catalyst, often an iridium complex featuring a chiral ligand. acs.orgacs.org Imines, however, present challenges as substrates due to their potential for E/Z isomerization and hydrolysis. nih.gov Despite these difficulties, numerous effective catalyst systems have been developed. For example, chiral Ir-PHOX catalysts and cycloiridated helicenes have been successfully used in the asymmetric transfer hydrogenation of various imines, achieving high enantioselectivities. acs.orgacs.org The choice of the N-substituent on the imine can be critical; N-aryl imines often perform well, while N-alkyl imines can sometimes lead to catalyst deactivation. acs.org

Catalyst System (General) Precursor Type Typical Outcome
Ir / Chiral Phosphine (B1218219) Ligand (e.g., PHOX, BINAP)Prochiral N-Aryl ImineHigh yields and enantioselectivities (ee) acs.org
Ir / Helicene LigandProchiral Aromatic ImineHigh enantiomeric ratios (er) up to 96:4 acs.org
Chiral Titanocene CatalystCyclic KetimineEffective for specific imine classes acs.org
Polymer-Immobilized Chiral CatalystN-Benzyl IminesGood yield and enantioselectivity, catalyst recyclability nih.govcapes.gov.br
Hydrogenation of Enamides and Allylic Amine Derivatives

An alternative and powerful strategy for synthesizing chiral amines is the asymmetric hydrogenation of enamides. organic-chemistry.orgrsc.org For the target molecule, a relevant precursor would be an N-acylated enamine, such as N-(1-(2,3-difluorophenyl)prop-1-enyl)acetamide. These substrates are often more stable and less prone to side reactions than imines.

Rhodium complexes featuring chiral bisphosphine ligands like BINAP, DuanPhos, or SDP are highly effective for this transformation, consistently delivering products with excellent enantioselectivities. nih.govrsc.orgthieme-connect.com The hydrogenation can be stereospecific, with the geometry (E or Z) of the enamide influencing the outcome, although some catalysts show high enantioselectivity for mixtures of isomers. organic-chemistry.org

Furthermore, direct asymmetric hydrogenation of a protected allylic amine derivative is also a viable route. nih.gov This involves the reduction of the carbon-carbon double bond of an N-protected form of this compound. Cationic ruthenium complexes with axially chiral ligands have proven effective for this type of transformation, yielding hydrogenated products with high enantiomeric ratios. nih.gov Another advanced approach involves an iridium-catalyzed asymmetric allylation followed by an in situ isomerization of the resulting allylic amide to a configurationally stable axially chiral enamide, achieving excellent central-to-axial chirality transfer. nih.govrsc.org

Catalyst System (General) Substrate Type Product Key Findings
Rh / (R)-SDP(Z)-β-Branched Enamidesβ-Stereogenic AminesQuantitative yields, 88–96% ee rsc.org
Rh / DuanPhosDienamidesChiral Aliphatic AminesExcellent yields and enantioselectivites at 1 atm H₂ thieme-connect.com
Rh / BINAPα-(Acylamino)acrylic estersChiral Amino Acid DerivativesNear 100% ee nih.gov
Ru / (-)-TMBTPProtected Allylic AminesSaturated Chiral AminesHigh enantiomeric ratios (≥ 92:8) nih.gov
Ir / Chiral LigandAllylic Carbonates + AmidesAxially Chiral EnamidesVia allylation-isomerization sequence nih.govrsc.org

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers powerful and versatile tools for the enantioselective synthesis of chiral amines. These methods often rely on the design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The Wacker-type cyclization, a palladium-catalyzed intramolecular oxidative reaction, is a potent method for constructing nitrogen-containing heterocyclic compounds, which can serve as precursors to chiral amines. In this process, a palladium(II) catalyst activates an alkene's C=C double bond towards nucleophilic attack by a tethered nitrogen atom (aza-Wacker reaction). The reaction proceeds via an aminopalladation step, which can occur with either cis or trans stereochemistry depending on the catalyst system and reaction conditions. Subsequent β-hydride elimination typically yields the cyclized product.

The development of asymmetric variants of this reaction allows for the synthesis of enantiomerically enriched products. This is achieved by employing chiral ligands that influence the stereochemical course of the aminopalladation. For instance, the use of a Pd(II)-SPRIX complex has been shown to catalyze the enantioselective intramolecular Wacker-type cyclization of 2-alkenyl-1,3-diketones. These domino processes, which can involve cyclization and carbonylation, are particularly useful for the stereoselective synthesis of a range of nitrogen-containing heterocycles.

Table 1: Examples of Asymmetric Palladium-Catalyzed Wacker-Type Cyclizations

Catalyst SystemSubstrate TypeKey FeatureEnantioselectivity
Pd(II)-SPRIX2-Alkenyl-1,3-diketones6-endo-trig cyclizationModerate to good
Pd(O₂CCF₃)₂/(-)-sparteineAlkenes with tethered nitrogen nucleophilesExamined stereochemistry of aminopalladationCatalyst-dependent
PdX₂/pyridineAlkenes with tethered nitrogen nucleophilesCan promote trans-aminopalladationCatalyst-dependent

Copper-catalyzed asymmetric hydroamination has emerged as a direct and atom-economical method for preparing chiral amines from unsaturated hydrocarbons. This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond. The use of in-situ generated copper hydride (CuH) catalysts has been pivotal to the success of these transformations.

This strategy has been successfully applied to a wide range of alkenes, including challenging internal cyclic alkenes, using hydroxylamine (B1172632) esters as the aminating reagents in the presence of a hydrosilane. The reaction provides a unified and straightforward route to various chiral amino acid derivatives and other valuable amines with high regio- and enantioselectivity, often without the need for protecting groups on the substrate. For example, the asymmetric synthesis of γ-amino alcohols from unprotected allylic alcohols has been achieved with excellent selectivity.

Table 2: Key Features of Copper-Catalyzed Asymmetric Hydroamination

Catalyst SystemAmine SourceSubstrate ScopeSelectivity
CuH with chiral ligandsHydroxylamine derivativesα,β-Unsaturated acids, esters, amides, nitrilesHigh regio- and enantioselectivity
CuCl / (S,R)-DuanPhosHydrosilanes and hydroxylamine esters2H-ChromenesUp to 96% ee
Copper hydride catalystHydroxylamine estersUnprotected allylic alcoholsExcellent regio- and enantioselectivity

Stereoselective Construction via Specific Bond-Forming Reactions

Beyond biocatalysis, several stereoselective chemical methods involving specific bond-forming reactions can be employed to construct the chiral center of this compound.

The nucleophilic addition of organometallic reagents to imines is a fundamental C-C bond-forming reaction for the synthesis of amines. uniba.itlibretexts.org To synthesize this compound, this strategy would involve the addition of an allyl nucleophile to an imine derived from 2,3-difluorobenzaldehyde.

The general reaction involves an imine, such as N-substituted-1-(2,3-difluorophenyl)methanimine, reacting with an allyl-organometallic reagent like allylmagnesium bromide or allyllithium. The challenge often lies in the lower electrophilicity of imines compared to carbonyls. researchgate.net To overcome this, imines can be activated using N-sulfonyl or N-acyl groups, which makes the imine carbon more susceptible to nucleophilic attack. researchgate.net Recent studies have also shown that such additions can be performed efficiently in water, which surprisingly suppresses the protonolysis of highly reactive organolithium reagents. uniba.it

For an enantioselective transformation, a chiral auxiliary can be attached to the imine nitrogen, or a chiral ligand can be used to coordinate the organometallic reagent, thereby directing the facial attack of the nucleophile.

Table 3: General Scheme for Nucleophilic Addition to an Imine

Reactant 1 Reactant 2 Product

Enantioselective radical reactions represent a powerful tool for creating stereogenic centers. In the context of synthesizing this compound, a photoredox-catalyzed approach could be envisioned. For example, a photocatalyst can generate an electrophilic trifluoromethyl radical from a suitable precursor. nih.gov A similar concept could be applied to generate an allyl radical that adds to an imine derived from 2,3-difluorobenzaldehyde. The stereoselectivity would be controlled by a chiral catalyst that influences the radical addition step.

Ionic approaches often involve the formation of an iminium ion, which is a more reactive electrophile than the corresponding neutral imine. libretexts.org The reaction of an aldehyde or ketone with a secondary amine in the presence of an acid catalyst generates an iminium ion. libretexts.org Subsequent nucleophilic attack by an allyl silane (B1218182) or other stabilized allyl nucleophile, promoted by a chiral Lewis acid, can lead to the enantioselective formation of the desired amine.

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of standard kinetic resolution. wikipedia.orgsu.se DKR combines a rapid and reversible racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.edunih.gov

To obtain a single enantiomer of this compound, a DKR process could be designed. This would start with a racemic mixture of the amine. The process requires two catalysts:

A Racemization Catalyst: A catalyst, often a transition metal complex (e.g., ruthenium or palladium-based), that facilitates the rapid interconversion between the (R)- and (S)-enantiomers of the amine. su.se

A Resolution Catalyst: A highly selective catalyst, typically an enzyme (like a lipase), that irreversibly reacts with only one of the enantiomers. su.seprinceton.edu

For example, the enzyme could selectively acylate the (R)-amine, leaving the (S)-amine untouched. As the (R)-amine is consumed, the racemization catalyst converts the remaining (S)-amine into the (R)-enantiomer, which then undergoes the enzymatic acylation. This cycle continues until, theoretically, the entire racemic starting material is converted into a single enantiomer of the acylated product, which can then be deprotected to yield the desired enantiopure amine. su.se The success of a DKR process hinges on the compatibility of the two catalysts and ensuring that the rate of racemization is faster than or equal to the rate of the resolution step. princeton.edu

Chiral Pool and Chiral Auxiliary-Based Synthesis

The synthesis of specific enantiomers of this compound can be approached through methods that leverage existing sources of chirality. These strategies include utilizing the chiral pool and employing chiral auxiliaries to direct the stereochemical outcome of synthetic transformations.

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. tcichemicals.com These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. A plausible route to an enantiopure allylic amine, such as a variant of this compound, can commence from a corresponding α-amino acid. nih.gov

For instance, a general, multi-step conversion of an N-protected amino acid methyl ester can yield an enantiopure N-protected allylamine (B125299). This transformation can be achieved via a modified Julia olefination, which involves the reaction of a lithiated phenylalkylsulfone with the amino ester to form a chiral β-ketosulfone, followed by reductive elimination of a related α-acetoxysulfone. nih.gov This method proceeds under mild conditions and is noted for maintaining the stereochemical integrity of the original chiral center. nih.gov

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This methodology is a powerful strategy for asymmetric synthesis. tcichemicals.comwikipedia.org

One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. tcichemicals.comyoutube.com These are typically used to direct asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgyoutube.com In a hypothetical synthesis, an N-acyl oxazolidinone, where the acyl group is designed to become the backbone of the target amine, could be selectively enolized. The chiral auxiliary then sterically hinders one face of the resulting enolate, directing an incoming electrophile (such as an allyl halide) to the opposite face. This results in the formation of a new stereocenter with a predictable configuration. Subsequent cleavage of the auxiliary would yield the chiral product. youtube.com

Another widely used class of chiral auxiliaries includes pseudoephedrine and pseudoephenamine. wikipedia.org When pseudoephedrine is converted to an amide with a carboxylic acid, the α-proton can be selectively removed to form an enolate. The stereochemistry of subsequent reactions, such as alkylation, is directed by the chiral scaffold of the pseudoephedrine molecule. wikipedia.org The addition product is formed syn to the methyl group and anti to the hydroxyl group of the auxiliary. wikipedia.org The auxiliary can then be cleaved to provide the enantiomerically enriched product.

A summary of common chiral auxiliaries and their applications is presented below.

Chiral AuxiliaryGeneral StructureTypical ApplicationRemoval Method
Evans OxazolidinoneAsymmetric Aldol Reactions & Alkylations youtube.comHydrolysis (acidic or basic), Reductive Cleavage (e.g., LiBH₄)
Pseudoephedrine AmideAsymmetric Alkylations wikipedia.orgHydrolysis (acidic or basic)
CamphorsultamAsymmetric Diels-Alder, Alkylation, and Aldol ReactionsHydrolysis (LiOH), Reductive Cleavage (LiAlH₄)
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) / (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)Asymmetric Alkylation of Ketones and AldehydesOzonolysis

Resolution Methods for Enantiomeric Separation

Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For this compound, which would typically be synthesized as a racemate without chiral control, resolution would be a necessary step to obtain the individual enantiomers. The most common approaches are classical resolution via diastereomeric salt formation and kinetic resolution, often enzyme-catalyzed. wikipedia.orglibretexts.org

Classical Resolution via Diastereomeric Salt Formation

This is a long-established method for separating enantiomers. wikipedia.org Since enantiomers have identical physical properties, direct separation by techniques like crystallization is not possible. libretexts.org The strategy involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org

Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the chiral resolving agent is removed by a simple acid-base workup, yielding the enantiomerically pure amine. libretexts.org Common chiral acids used for resolving racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. wikipedia.orglibretexts.org The choice of resolving agent is often determined empirically to find one that provides salts with a significant solubility difference. wikipedia.org For example, reacting a racemic amine with (+)-tartaric acid produces two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate], which can then be separated. libretexts.orgrsc.org

Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to a separation. youtube.com Enzymes, particularly lipases, are highly effective and stereoselective catalysts for this purpose. researchgate.netmdpi.com In the context of resolving racemic amines, lipase-catalyzed acylation is a common method. researchgate.net

The racemic amine is treated with an acylating agent (e.g., ethyl acetate) in the presence of a lipase. researchgate.net The enzyme will selectively catalyze the acylation of one enantiomer, leaving the other enantiomer largely unreacted. For example, Candida antarctica Lipase B (often immobilized as Novozym 435) is a versatile biocatalyst for the kinetic resolution of various amines. researchgate.net The reaction results in a mixture of one enantiomer as an amide and the other as the unreacted amine. These two compounds have different chemical properties and can be easily separated by standard methods like chromatography or extraction. The amide can then be hydrolyzed to provide the other enantiomer of the amine if desired. The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of the remaining substrate and the formed product. researchgate.net

Below is a table summarizing typical conditions found in the literature for the enzymatic kinetic resolution of racemic amines, which could be adapted for this compound.

EnzymeAcylating AgentSolventTypical OutcomeReference
Novozym 435 (Immobilized Candida antarctica Lipase B)Ethyl AcetateToluene (B28343)High enantiomeric excess of the (R)-acetamide with moderate to good conversion. researchgate.net
Candida rugosa Lipase MYIsopropenyl AcetateToluene / [EMIM][BF₄]High enantiomeric purity of the product. mdpi.com
Pseudomonas LipaseVarious EstersAqueous SolutionHigh reactivity and selectivity for L-amino acid esters. nih.gov
Candida antarctica Lipase B (CalB T2-150)Ethyl AcetateTolueneHigh enantiomeric excess of the (R)-acetamide. researchgate.net

Reaction Mechanisms and Stereochemical Control

Mechanistic Elucidation of Key Synthetic Pathways

The formation of the allylic amine structure can be achieved through several powerful catalytic strategies, each with a distinct reaction mechanism. These pathways offer different advantages in terms of atom economy, regioselectivity, and stereocontrol.

Transition metal-catalyzed hydroamination, the direct addition of an N-H bond across an alkene, is a highly atom-economical method for amine synthesis. nih.gov For a substrate like 1-(2,3-difluorophenyl)allene or a related substituted styrene (B11656), this reaction can be catalyzed by various late transition metals, including rhodium, iridium, palladium, and copper. acs.org

Two primary mechanistic pathways are generally considered for late transition-metal-catalyzed hydroamination, depending on the metal and substrate: nih.govacs.org

Nucleophilic Attack on a Coordinated Alkene: This mechanism is common for catalysts like palladium and rhodium with conjugated alkenes. acs.org The cycle typically involves:

Coordination of the alkene (e.g., a 2,3-difluorophenyl-substituted allene (B1206475) or vinylarene) to the metal center.

External nucleophilic attack of the amine on the activated alkene. For a substrate like 2,3-difluorostyrene, this attack can be directed to either the benzylic (Markovnikov) or terminal (anti-Markovnikov) position. Ruthenium catalysts, for instance, can promote anti-Markovnikov addition via nucleophilic attack on a coordinated η⁶-vinylarene complex. berkeley.edu

Protonolysis of the resulting metal-carbon bond to release the amine product and regenerate the active catalyst.

Migratory Insertion into a Metal-Amide Bond: This pathway is more common for unconjugated alkenes catalyzed by metals like iridium and ruthenium. acs.org The key steps are:

Oxidative addition of the amine's N-H bond to the low-valent metal center, forming a metal-hydride-amide complex.

Coordination of the alkene.

Migratory insertion of the alkene into the metal-nitrogen bond (aminometalation).

Reductive elimination of the C-H bond to afford the final product and regenerate the catalyst. nih.gov

The regioselectivity of the hydroamination of a styrene derivative is a critical consideration. Gold(I) catalysts have been shown to catalyze the intermolecular hydroamination of 1-alkenes with high regioselectivity, typically yielding the Markovnikov product. nih.gov In contrast, ruthenium-catalyzed reactions on vinylarenes can provide the anti-Markovnikov adduct as the sole regioisomer. berkeley.edu

Catalyst SystemSubstrate TypeRegioselectivityMechanistic Feature
Ru(COD)(2-methylallyl)₂ / DPPP / TfOH VinylarenesAnti-MarkovnikovNucleophilic attack on η⁶-arene complex berkeley.edu
[Rh(COD)₂]OTf / DPEphos VinylarenesMarkovnikovNucleophilic attack on coordinated alkene acs.org
CuH / Josiphos 1,1-Disubstituted AlkenesAnti-MarkovnikovHydrocupration followed by amination nih.gov
AuCl / AgSbF₆ 1-AlkenesMarkovnikovGold-catalyzed nucleophilic addition nih.gov

Biocatalysis offers an environmentally benign and highly selective alternative for chiral amine synthesis. manchester.ac.uk Enzymes such as ω-transaminases (ω-TAs) and imine reductases (IREDs) are particularly powerful. manchester.ac.ukwiley.com

ω-Transaminase (ω-TA) Catalysis: ω-TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. wiley.comnih.gov To synthesize 1-(2,3-difluorophenyl)prop-2-enylamine, the corresponding ketone, 1-(2,3-difluorophenyl)prop-2-en-1-one, would be the substrate. The mechanism proceeds via a ping-pong bi-bi pathway involving the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor:

The amino donor binds to the PLP cofactor, forming an external aldimine.

Tautomerization and hydrolysis release the ketone by-product (e.g., acetone) and leave the amino group on the cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP).

The ketone substrate (1-(2,3-difluorophenyl)prop-2-en-1-one) enters the active site and condenses with the PMP.

A reverse series of tautomerization steps occurs, transferring the amino group to the substrate.

Hydrolysis releases the chiral amine product and regenerates the PLP-bound enzyme. nih.gov

Imine Reductase (IRED) and Reductive Aminase (RedAm) Catalysis: IREDs catalyze the asymmetric reduction of pre-formed imines to amines, using a nicotinamide (B372718) cofactor (NAD(P)H). manchester.ac.uk A more direct approach involves reductive aminases (RedAms), which can catalyze the reductive coupling of a ketone or aldehyde with an amine. nih.gov For instance, cinnamaldehyde (B126680) can be reductively aminated to the corresponding allylic amine, preserving the C=C double bond. nih.gov This suggests a potential route starting from 2,3-difluorocinnamaldehyde. Multi-enzyme cascades combining, for example, a carboxylic acid reductase (CAR) to form an aldehyde in situ, followed by a RedAm, can produce allylic amines from cinnamic acid derivatives. nih.gov

Enzyme ClassSubstrate for TargetKey Mechanistic FeatureStereocontrol
ω-Transaminase (ω-TA) 1-(2,3-Difluorophenyl)prop-2-en-1-onePing-pong mechanism with PLP cofactor nih.govExcellent (R)- or (S)-selectivity based on enzyme choice wiley.com
Imine Reductase (IRED) Pre-formed imine of the target amineNAD(P)H-dependent reduction of C=N bond manchester.ac.ukHigh enantioselectivity manchester.ac.uk
Reductive Aminase (RedAm) 2,3-Difluorocinnamaldehyde + AmineIn situ imine formation and reduction nih.govHigh selectivity for C=N over C=C reduction nih.gov

Beyond traditional two-electron pathways, radical and ionic mechanisms provide alternative strategies for C-N bond formation.

Radical Mechanisms: Photocatalysis can enable the direct allylic C-H amination of alkenes with free amines. nih.gov A proposed mechanism involves the photocatalyst generating a radical cation from the alkene, which is then trapped by the amine nucleophile. A cobalt co-catalyst can then facilitate a subsequent hydrogen atom transfer (HAT) or β-hydride elimination step to furnish the branched allylic amine product. nih.gov This approach offers kinetic control, potentially favoring amination at the more sterically hindered allylic position. nih.gov

Ionic Mechanisms: The direct dehydrative coupling of allylic alcohols with amines can proceed through an SN1-type mechanism. organic-chemistry.org In this process, a catalyst like Re₂O₇ activates the alcohol's hydroxyl group, facilitating its departure as water to form a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack by the amine yields the allylic amine product. The stereochemical outcome of such reactions can be variable due to the planar nature of the carbocation intermediate.

The aza-Wacker reaction is a powerful palladium(II)-catalyzed intramolecular oxidative cyclization of an alkenyl amine. rsc.orgmdpi.com While this is an intramolecular process, understanding its mechanism is relevant for related intermolecular oxidative aminations. The generally accepted mechanism involves: rsc.orgacs.org

Coordination of the Pd(II) catalyst to the alkene.

Intramolecular nucleophilic attack of the tethered nitrogen atom onto the coordinated alkene (aminopalladation). This step is turnover-limiting and establishes the stereocenters.

β-Hydride elimination from the resulting alkylpalladium(II) intermediate to form an enamine or allylic amine product and a Pd(0)-hydride species.

Reductive elimination and re-oxidation of Pd(0) to Pd(II) by an oxidant (often O₂ or a quinone) to complete the catalytic cycle. acs.org

Asymmetric versions using chiral ligands can achieve high enantioselectivity. rsc.orgmdpi.com

Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT) are advanced mechanisms that enable the activation of strong bonds under mild conditions by avoiding high-energy charged intermediates. acs.orgnih.gov

PCET: In a multi-site PCET process, an electron and a proton are transferred concertedly but from or to different reagents. nih.gov This allows for the formal abstraction or addition of a hydrogen atom (H•) using redox agents and acids/bases whose potentials are insufficient for stepwise electron or proton transfer. acs.org For example, an electrochemical method for synthesizing hindered amines relies on a PCET mechanism to generate α-amino radicals from iminium salts, which then undergo cross-coupling. nih.gov

HAT: HAT involves the direct transfer of a hydrogen atom (a proton and an electron together) in a single kinetic step. scripps.edu It is fundamental to many radical reactions. Catalytic systems involving hydrogen transfer can be used for C-N bond formation, where a metal-hydride is often the active catalytic intermediate. longdom.org In some photocatalytic C-N bond-forming reactions, a key step is the transfer of a hydrogen atom from a donor to an imine intermediate, facilitated by hydrogen bonding. researchgate.netnih.gov The driving force for HAT is largely determined by the relative bond dissociation energies (BDEs) of the bond being broken and the one being formed. mdpi.com

Principles of Enantiocontrol and Diastereocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound.

Enantiocontrol: This is typically achieved by using a chiral catalyst or reagent that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

In Transition Metal Catalysis: Chiral ligands coordinated to the metal center are the primary source of enantiocontrol. For example, in palladium-catalyzed allylic amination, chiral phosphoramidite (B1245037) ligands can induce high enantioselectivity (up to 97% ee) by influencing the facial selectivity of the amine's nucleophilic attack on the π-allyl-palladium intermediate. acs.org Similarly, chiral thiourea (B124793) organocatalysts can be used for enantioselective hydroamination of alkenes. researchgate.net The choice of ligand, solvent, and additives can significantly impact the enantiomeric excess. nih.gov

In Biocatalysis: The inherent chirality of an enzyme's active site provides exquisite enantiocontrol. Stereocomplementary enzymes, such as (R)- and (S)-selective ω-transaminases, can be used to produce either enantiomer of the desired amine from the same prochiral ketone. wiley.com

Diastereocontrol: When a molecule already contains one or more stereocenters, the formation of an additional stereocenter requires control of the relative stereochemistry.

Substrate Control: The existing stereocenter(s) in the substrate can direct the approach of the reagents, leading to one diastereomer being formed preferentially.

Catalyst Control: A powerful chiral catalyst can override the directing effect of the substrate's existing stereochemistry. This is evident in CuH-catalyzed hydroamination, where reactions on a chiral alkene can selectively afford either diastereomer of the product depending on which enantiomer of the chiral ligand is used. nih.gov In cases of a "mismatched" pairing between the substrate's inherent preference and the catalyst's preference, lower conversion and diastereoselectivity may be observed. nih.gov

Chiral Ligand Design and Catalyst-Substrate Interactions

The cornerstone of achieving high enantioselectivity in the synthesis of this compound via imine allylation lies in the rational design of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the allylic nucleophile to one of the two enantiotopic faces of the imine.

A variety of chiral ligands have been successfully employed in the asymmetric allylation of imines, and their principles can be applied to the synthesis of the target compound. rsc.orgthieme-connect.comnih.gov Privileged ligand scaffolds, such as those based on BINOL (1,1'-bi-2-naphthol), Trost ligands, and phosphinooxazolines (PHOX), have demonstrated broad applicability and high levels of stereocontrol. nih.govrsc.org

For the allylation of an imine derived from 2,3-difluorobenzaldehyde (B42452), chiral diols like (S)-3,3'-Ph₂-BINOL can be used to catalyze the reaction with an allylboronate reagent. nih.gov The interaction between the chiral diol, the boron reagent, and the imine substrate is crucial for stereodifferentiation. The catalyst can activate the imine through hydrogen bonding, while the bulky substituents on the BINOL backbone create a sterically defined pocket that favors one transition state over the other. nih.govbeilstein-journals.org

Similarly, transition metal catalysis, particularly with palladium and iridium, offers powerful alternatives. In palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), chiral ligands such as the Trost ligand ((1R,2R)-N,N'-bis(2'-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine) can be employed. rsc.orgrsc.org The catalyst forms a π-allyl complex, and the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the imine.

The electronic nature of the 2,3-difluorophenyl group on the imine can influence catalyst-substrate interactions. The electron-withdrawing fluorine atoms can affect the Lewis basicity of the imine nitrogen and the electronic properties of the C=N bond, potentially modulating the strength of the interaction with the chiral catalyst. dicp.ac.cn

Table 1: Representative Chiral Ligands for Asymmetric Imine Allylation

Ligand Type Example Ligand Metal Typical Reaction Reference
Chiral Diol (S)-3,3'-Diphenyl-BINOL Boron Allylboration nih.govbeilstein-journals.org
Trost Ligand (1R,2R)-DACH-phenyl Trost Palladium Asymmetric Allylic Alkylation rsc.orgrsc.org
Phosphinooxazoline (PHOX) (S)-iPr-PHOX Iridium Asymmetric Allylation acs.org
Chiral Phosphoric Acid (R)-TRIP Brønsted Acid Asymmetric Allylation nih.gov

Transition State Analysis and Origin of Stereoselectivity

The origin of stereoselectivity in the asymmetric allylation of the 2,3-difluorophenyl-substituted imine can be rationalized by analyzing the competing transition state models. The favored transition state is the one with the lowest energy, which arises from minimizing steric repulsions and maximizing favorable electronic interactions.

In the case of allylboration catalyzed by chiral diols like BINOL derivatives, a cyclic Zimmerman-Traxler-type transition state is often proposed. youtube.com For the reaction to proceed, the imine, the allylboronate, and the chiral catalyst assemble into a well-organized, chair-like six-membered ring. The stereochemistry of the final product is determined by the facial bias imposed by the chiral ligand. For instance, with an (R)-BINOL-derived catalyst, the allyl group would preferentially attack the Re-face of the imine, leading to the (R)-enantiomer of this compound. The bulky groups on the BINOL ligand effectively shield the Si-face of the imine. nih.govbeilstein-journals.org

For transition metal-catalyzed reactions, the stereoselectivity is determined during the nucleophilic attack of the imine on the metal-π-allyl complex. The chiral ligand creates a "chiral pocket" around the metal center. The orientation of the π-allyl moiety and the approach of the imine are controlled by steric and electronic interactions with the ligand. For example, in Pd-catalyzed reactions using Trost ligands, the stereochemistry is set by the selective formation of one of the two possible diastereomeric transition states. rsc.orgrsc.org

Computational studies on similar systems have provided insights into the transition state geometries, highlighting the importance of non-covalent interactions, such as hydrogen bonding and London dispersion forces, in stabilizing the favored transition state. acs.orgacs.org The fluorine atoms on the phenyl ring of the substrate can also participate in non-covalent interactions, potentially influencing the stability of the transition state assembly.

Influence of Solvent, Temperature, and Additives on Stereochemical Outcome

The stereochemical outcome of the synthesis of this compound is not only dependent on the chiral catalyst but is also significantly influenced by the reaction conditions, including the choice of solvent, the reaction temperature, and the presence of additives.

Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the reaction's enantioselectivity. In many asymmetric allylations, non-polar, weakly coordinating solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), or toluene (B28343) are preferred. rsc.orgrsc.org These solvents are less likely to compete with the substrate for coordination to the catalyst, thus preserving the integrity of the chiral environment. In some cases, a switch in solvent can even lead to a reversal of stereoselectivity. For instance, in certain Zn-mediated allylations of chiral sulfinylimines, changing the solvent from THF to a more coordinating solvent like DMF can favor the formation of the opposite diastereomer. nih.gov

Table 2: Effect of Solvent on a Hypothetical Asymmetric Allylation of a 2,3-Difluorophenyl Imine

Entry Solvent Enantiomeric Excess (ee %) Reference (Analogous Systems)
1 Dichloromethane (CH₂Cl₂) High rsc.orgrsc.org
2 Tetrahydrofuran (THF) High rsc.orgrsc.org
3 Toluene Moderate to High nih.gov
4 Acetonitrile (MeCN) Moderate rsc.org
5 Dimethylformamide (DMF) Low to Moderate rsc.orgnih.gov

Temperature Effects: The reaction temperature is a critical parameter for controlling stereoselectivity. Generally, lower temperatures lead to higher enantiomeric excess. This is because the difference in the activation energies (ΔΔG‡) between the two competing diastereomeric transition states becomes more significant relative to the thermal energy (k_B_T) available to the system. By reducing the temperature, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher proportion of the desired enantiomer. nih.gov However, lowering the temperature can also significantly decrease the reaction rate, necessitating a balance between selectivity and practical reaction times.

Influence of Additives: Additives can play a crucial role in enhancing both the reactivity and selectivity of the allylation reaction. Lewis acid additives, for example, can activate the imine towards nucleophilic attack. dicp.ac.cn In some systems, the addition of salts like lithium chloride (LiCl) can influence the aggregation state of the organometallic reagent and alter the reaction pathway, sometimes leading to a reversal of stereoselectivity. nih.gov In other cases, additives can act as co-catalysts or help to regenerate the active catalyst. For instance, in some palladium-catalyzed reactions, a base is required to generate the active nucleophile. rsc.orgrsc.org

The careful optimization of these reaction parameters—chiral ligand, solvent, temperature, and additives—is therefore essential to achieve the desired stereochemical outcome in the synthesis of enantiomerically pure this compound.

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for confirming the carbon-hydrogen framework of 1-(2,3-difluorophenyl)prop-2-enylamine.

In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the difluorophenyl ring, the methine proton adjacent to the amine, the methylene (B1212753) protons of the amine group, and the vinyl protons of the prop-2-enyl group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically 6.8-7.5 ppm), with their multiplicity (splitting pattern) revealing coupling to adjacent protons and fluorine atoms. The vinyl protons would also show characteristic shifts and complex splitting patterns due to both geminal and vicinal coupling. researchgate.netbldpharm.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predicted, as experimental data for this specific compound is not publicly available. Actual values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (CH-N) 4.1 - 4.3 55 - 60
C2 (CH=) 5.8 - 6.0 135 - 140
C3 (CH₂) 5.1 - 5.3 115 - 120
C-Aromatic 6.9 - 7.4 110 - 155 (with C-F coupling)

Fluorine-¹⁹ (¹⁹F) NMR for Fluorinated Moiety Analysis

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial technique for characterizing the fluorinated phenyl ring. sigmaaldrich.com ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. mdpi.comresearchgate.net For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-3 positions of the phenyl ring. The chemical shifts and the coupling between them (³JFF) would confirm their ortho relationship. Furthermore, coupling to nearby protons (JHF) would provide additional structural confirmation. researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute configuration for chiral molecules. chemicalbook.comnih.gov To perform this analysis, a suitable single crystal of a salt of this compound would be required. The resulting crystal structure would precisely map the atomic positions, confirming the connectivity and the planarity of the phenyl ring relative to the prop-2-enylamine side chain. For this chiral amine, crystallographic analysis of a salt with a chiral counter-ion would allow for the determination of its absolute configuration (R or S).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. sigmaaldrich.com For this compound (C₉H₉F₂N), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass (169.07). nist.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern is also diagnostic; characteristic fragments would likely arise from the loss of the allyl group or cleavage at the benzylic position, providing further evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

Key expected vibrational frequencies for this compound would include:

N-H stretching: A primary amine typically shows two bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: The vinyl C=C double bond and aromatic ring C=C bonds would show characteristic absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F bonds.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be accurately quantified, which is critical in asymmetric synthesis and for pharmaceutical applications.

Computational and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational to understanding the intrinsic properties of 1-(2,3-difluorophenyl)prop-2-enylamine. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of the molecule's three-dimensional structure and electron distribution.

A conformational analysis is typically performed by systematically rotating the key dihedral angles—specifically, the C-C-C-N and C-C-N-H angles of the side chain. The potential energy surface (PES) is calculated to identify energy minima, which correspond to stable conformers. mdpi.com Studies on similar flexible molecules, such as substituted homoallylamines and dipeptides, have successfully used DFT methods like B3LYP with basis sets such as 6-311+G(d,p) to map out these surfaces. conicet.gov.arnih.gov For this compound, the analysis would likely reveal a preferred conformation where steric hindrance between the amine group and the aromatic ring is minimized. The preferred conformation of similar homoallylamines often dictates their biological activity and physical properties. conicet.gov.ar

The optimized molecular geometry provides precise data on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's structure.

Illustrative Data Table: Predicted Geometrical Parameters for the Most Stable Conformer

This table presents hypothetical but realistic data for this compound, based on standard values and computational results for analogous molecules.

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthsC(aryl)-C(aryl)1.39Bond AnglesC-C-C (side chain)120.5
C(aryl)-F1.35C-C-N110.2
C(aryl)-C(side chain)1.51F-C-C (aryl)118.5
C=C (alkene)1.34Dihedral AnglesC(aryl)-C-C=C-125.0
C-N1.47C-C-N-H60.0

Quantum chemical calculations reveal the electronic nature of the molecule, which is key to understanding its stability and reactivity. DFT methods are widely used for this purpose. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability. researchgate.net For a related compound, 2,4-difluoroaniline, the HOMO-LUMO gap was calculated to be approximately 5.22 eV, indicating high chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show a negative potential around the fluorine atoms and the nitrogen atom due to their high electronegativity, making them sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential. nih.gov

Illustrative Data Table: Calculated Electronic Properties

This table contains hypothetical but realistic data for this compound, based on calculations for similar fluorinated aromatic compounds.

PropertyMethodPredicted Value
HOMO EnergyB3LYP/6-311++G(d,p)-6.5 eV
LUMO EnergyB3LYP/6-311++G(d,p)-0.8 eV
HOMO-LUMO GapB3LYP/6-311++G(d,p)5.7 eV
Dipole MomentB3LYP/6-311++G(d,p)3.1 D
Chemical HardnessB3LYP/6-311++G(d,p)2.85 eV
Electrophilicity IndexB3LYP/6-311++G(d,p)2.5 eV

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

The synthesis of chiral amines like this compound often involves metal-catalyzed reactions, such as asymmetric allylation. DFT calculations can model the entire catalytic cycle, including substrate binding, the key bond-forming step, and product release. These studies help in understanding catalyst behavior and in designing more efficient catalysts. For instance, mechanistic studies on base-mediated didefluorination of related benzylamines have elucidated complex pathways involving multiple intermediates. acs.org Similarly, investigations into copper-catalyzed cycloadditions detail the role of the metal in controlling the reaction outcome. mdpi.com

When multiple products can be formed, predicting the regio- and stereoselectivity is a significant challenge. Transition state analysis is the key computational tool for this purpose. By calculating the activation energies for all possible reaction pathways, the lowest energy path can be identified, which corresponds to the major product. This approach has been successfully applied to predict regioselectivity in metal-catalyzed cycloaddition reactions and stereoselectivity in organocatalyzed processes. researchgate.net The fluorine substituents on the phenyl ring of this compound are expected to exert significant electronic and steric influence on its reactions, making computational prediction particularly valuable.

Prediction of Chemical Reactivity and Selectivity

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net

Chemical Hardness (η): Calculated as half the HOMO-LUMO gap, it measures resistance to a change in electron configuration. A higher value indicates greater stability. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is useful for predicting the outcomes of reactions between different nucleophiles and electrophiles. researchgate.net

For 2,4-difluoroaniline, these calculations predicted high chemical hardness, suggesting significant stability. researchgate.net Similar predictions for this compound would be instrumental in anticipating its behavior in various chemical environments and in designing synthetic routes.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Retention Relationships (QSRR) in Chemical Reactivity (Non-Biological Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are powerful computational tools used to correlate the physicochemical properties of chemical compounds with their reactivity or retention behavior. For a compound like this compound, a QSAR study with a non-biological focus would aim to predict its chemical reactivity in various reactions, such as electrophilic or nucleophilic additions, based on its molecular descriptors.

A hypothetical QSAR/QSRR study for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Table 1: Examples of Molecular Descriptors for QSAR/QSRR of this compound

Descriptor TypeExamplesPotential Relevance to Chemical Reactivity
Constitutional Molecular Weight, Atom Count, Number of Rotatable BondsBasic structural information influencing physical properties.
Topological Wiener Index, Randić Index, Kier & Hall Connectivity IndicesDescribe molecular branching and connectivity, affecting intermolecular interactions.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Shadow IndicesRelate to the molecule's size and shape, influencing steric hindrance.
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesGovern the molecule's ability to participate in electrostatic interactions and chemical reactions.

By generating a dataset of related difluorophenyl-containing compounds and their experimentally determined reactivity or retention times (e.g., in chromatography), a mathematical model could be developed. This model, often derived using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, would allow for the prediction of these properties for new, unsynthesized analogues. The difluoro substitution pattern on the phenyl ring is expected to significantly influence the electronic properties, which would be a key focus of such an investigation.

In Silico Design of Novel Catalysts and Chiral Ligands

The synthesis of chiral amines like this compound often requires the use of specialized catalysts, particularly for enantioselective synthesis. In silico methods play a crucial role in the rational design of such catalysts and their corresponding chiral ligands.

Computational techniques such as molecular docking and density functional theory (DFT) can be employed to model the interaction between a potential catalyst-ligand complex and a precursor to this compound. The goal is to design a catalyst system that provides a low-energy transition state for the formation of the desired enantiomer.

Table 2: Key Parameters in the In Silico Design of Catalysts for this compound Synthesis

Computational MethodParameters InvestigatedObjective
Molecular Docking Binding affinity, orientation of the substrate in the catalyst's active site, non-covalent interactions (e.g., hydrogen bonding, π-π stacking).To predict the most stable and reactive conformation of the substrate-catalyst complex.
Density Functional Theory (DFT) Transition state energies, reaction pathways, activation energies.To calculate the enantioselectivity by comparing the energy barriers for the formation of the (R) and (S) enantiomers.
Molecular Dynamics (MD) Simulation Conformational flexibility of the catalyst-ligand-substrate complex, stability of key interactions over time.To assess the dynamic behavior and stability of the catalytic system under simulated reaction conditions.

For instance, in the asymmetric reduction of a corresponding imine or the amination of an allylic substrate, different chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be computationally screened. The in silico results would guide experimental efforts by prioritizing ligands that are predicted to afford high enantiomeric excess. The electronic effects of the 2,3-difluoro substitution would be a critical factor in these models, influencing the substrate's binding and reactivity within the chiral pocket of the catalyst.

Advanced Synthetic Transformations and Chemical Utility

Role as a Chiral Building Block in Complex Molecular Architectures

The presence of a stereocenter at the carbon atom bearing the amino group makes enantiomerically pure 1-(2,3-Difluorophenyl)prop-2-enylamine a significant precursor for the asymmetric synthesis of complex molecules. Although specific examples detailing the use of this exact compound are not extensively documented, the broader class of chiral allylic amines is fundamental in the construction of nitrogen-containing natural products and pharmaceutical agents. wikipedia.org The synthesis of optically active trifluoromethylated amines, for instance, has been achieved through catalytic enantioselective isomerization of corresponding imines, highlighting a potential pathway to obtaining chiral amines for further use. nih.gov

The strategic placement of the difluorophenyl group can influence the stereochemical outcome of reactions at the allylic moiety and can be a key pharmacophore in medicinal chemistry. For example, the related compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride has been shown to be a potent antibacterial agent, with its stereochemistry playing a crucial role in its activity. nih.gov This underscores the importance of the chiral nature of such building blocks in the development of new therapeutic agents.

Derivatization and Functionalization Strategies

The chemical reactivity of this compound is characterized by three distinct regions amenable to functionalization: the amine nitrogen, the allylic double bond, and the difluorophenyl ring.

Transformations at the Amine Nitrogen Atom

The primary amine of this compound is a versatile functional handle for a variety of transformations.

N-Acylation: The amine can readily undergo acylation with acyl chlorides or anhydrides to form amides. This transformation is not only a common protection strategy but also a route to introduce diverse functionalities. The resulting N-acyl derivatives can serve as intermediates in further synthetic manipulations. The direct acylation of NH-1,2,3-triazoles has been studied, indicating the feasibility of such reactions on nitrogen-containing heterocycles which can be conceptually extended to primary amines. rsc.org

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated through reactions with alkyl halides or via transition-metal-catalyzed cross-coupling reactions, respectively. For instance, palladium-catalyzed C-N cross-coupling reactions are a powerful tool for forming C-N bonds. researchgate.net These modifications allow for the introduction of a wide range of substituents, modulating the steric and electronic properties of the molecule.

Formation of Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides. The 2-nitrosulfonamide group, for example, can act as a dual protective and activating group, facilitating subsequent reactions like the Tsuji-Trost allylation. nih.gov

Modifications of the Allylic Moiety (e.g., Olefin Metathesis, Hydrofunctionalization)

The prop-2-enyl (allyl) group is a hub for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds. While specific examples with this compound are not reported, allylamines are known substrates for ring-closing metathesis (RCM) to form cyclic amines, or cross-metathesis (CM) to introduce new substituents on the double bond. The development of robust ruthenium and molybdenum catalysts has made this transformation highly versatile and tolerant of various functional groups. sigmaaldrich.com

Hydrofunctionalization: The addition of H-X across the double bond can be achieved with high regio- and stereocontrol using various catalytic systems.

Hydroamination: The rhodium-catalyzed asymmetric hydroamination of allyl amines has been reported to produce enantioenriched 1,2-diamines with high yields and excellent enantioselectivities. nih.gov

Hydrothiolation: The addition of thiols across the double bond can proceed via either Markovnikov or anti-Markovnikov pathways, potentially influenced by external electric fields as a green catalytic method. orgsyn.org

Hydroboration: Copper-catalyzed asymmetric hydroboration of internal alkenes, followed by derivatization, offers a route to a variety of functionalized products. nih.gov

Functionalization of the Difluorophenyl Ring

The 2,3-difluorophenyl group can be further functionalized through electrophilic aromatic substitution, although the fluorine atoms are deactivating. The directing effects of the fluorine atoms and the allylamine (B125299) side chain would influence the position of substitution. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could be employed to introduce new carbon-carbon bonds at specific positions, potentially after converting a C-H bond to a C-halogen or C-triflate bond. nih.govmdpi.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The structure of this compound is predisposed to cyclization reactions to form valuable nitrogen-containing heterocycles like pyrrolidines and piperidines.

Formation of Pyrrolidines and Piperidines

Intramolecular cyclization reactions are a primary strategy for the synthesis of these five- and six-membered rings.

Intramolecular Hydroamination: Treatment of the N-protected amine with a suitable catalyst can induce an intramolecular hydroamination, where the nitrogen atom adds across the double bond to form a pyrrolidine (B122466) or piperidine (B6355638) ring. The regioselectivity (5-exo-trig vs. 6-endo-trig cyclization) can often be controlled by the choice of catalyst and reaction conditions.

Domino Reactions: Domino hydroformylation-condensation of allylamines is a known route to 2-substituted pyrrolidines. nih.gov

Radical Cyclization: Intramolecular radical cyclization of suitably functionalized derivatives can also lead to the formation of piperidine rings. nih.gov

Biocatalytic Approaches: Transaminases have been used in the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, showcasing a green and highly enantioselective method. google.com

Below is a table summarizing potential synthetic transformations.

Transformation Type Reagent/Catalyst Class Functional Group Targeted Potential Product Class
N-AcylationAcyl Halides, AnhydridesAmineAmides
N-AlkylationAlkyl HalidesAmineSecondary/Tertiary Amines
N-ArylationAryl Halides, Pd CatalystAmineArylamines
Olefin MetathesisGrubbs/Schrock CatalystsAllyl GroupSubstituted Alkenes, Cyclic Amines
HydroaminationRhodium CatalystsAllyl Group1,2-Diamines
Hydroboration/OxidationBoranes, Oxidizing AgentAllyl GroupAmino Alcohols
Intramolecular CyclizationVarious CatalystsAmine and Allyl GroupPyrrolidines, Piperidines
Cross-CouplingPd Catalysts, Boronic AcidsDifluorophenyl RingBiaryls

Cyclization Reactions Leading to Lactams and Related Structures

Lactams are cyclic amides that form the core structure of numerous biologically active compounds, including the renowned β-lactam antibiotics. The transformation of this compound into various lactam structures is a key synthetic strategy to access novel chemical entities. Plausible and documented cyclization strategies for allylamines can be applied to this specific scaffold.

One prominent method for the synthesis of γ-lactams is the intramolecular cyclization of N-acyl-N-allylamines. rsc.orgresearchgate.net For this compound, this would first involve acylation of the secondary amine with a suitable acylating agent, for instance, one containing a terminal alkyne (propiolamide). The resulting N-acyl derivative can then undergo metal-catalyzed cyclization. For example, palladium-catalyzed oxidative cyclization can lead to the formation of α-chloromethylene-γ-lactams. rsc.org Alternatively, rhodium-catalyzed cycloisomerization offers a pathway to functionalized γ-lactams under mild conditions. researchgate.net Gold-catalyzed oxidative cyclization of related N-allyl amides containing an alkyne has also been shown to be an effective method for producing functionalized γ-lactams. rsc.org

Another powerful technique for lactam synthesis is Ring-Closing Metathesis (RCM). rsc.orgnih.gov This reaction would require the introduction of a second double bond into the molecule. For instance, acylation of this compound with an acrylic acid derivative would yield a diene, a suitable precursor for RCM. The use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, can then efficiently facilitate the cyclization to form an unsaturated lactam. nih.gov This method is highly versatile and allows for the synthesis of various ring sizes. rsc.org

Cyclization Method Required Precursor from this compound Potential Product Key Features
Palladium-Catalyzed Oxidative CyclizationN-propioloyl-1-(2,3-difluorophenyl)prop-2-enylamineα-halomethylene-γ-lactamProceeds via processes like chloropalladation and oxidative cleavage. rsc.org
Rhodium-Catalyzed CycloisomerizationN-propioloyl-1-(2,3-difluorophenyl)prop-2-enylamineFunctionalized γ-lactamHighly efficient and allows for enantioselective synthesis with chiral ligands. researchgate.net
Ring-Closing Metathesis (RCM)N-acryloyl-1-(2,3-difluorophenyl)prop-2-enylamineUnsaturated LactamVersatile for various ring sizes; utilizes ruthenium catalysts. rsc.orgnih.gov
Gold-Catalyzed Oxidative CyclizationN-alkynyl-1-(2,3-difluorophenyl)prop-2-enylamineFunctionalized γ-lactamProceeds through tandem reactions involving alkyne oxidation. rsc.org

Preparation of Other Chemically Significant Organic Building Blocks (e.g., β-amino acids, β-lactams)

The difluorinated phenylallylamine scaffold is a versatile starting point for the synthesis of other valuable building blocks like β-amino acids and β-lactams, which are of significant interest in drug discovery.

β-Amino Acids

β-Amino acids are crucial components of various pharmaceuticals and natural products. The synthesis of β-amino acids from this compound can be envisioned through the oxidative cleavage of the terminal double bond to a carboxylic acid. This transformation would yield 3-amino-3-(2,3-difluorophenyl)propanoic acid. A typical two-step process would involve:

Protection of the amine: The secondary amine is first protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide, to prevent side reactions during oxidation.

Oxidation of the alkene: The protected N-allyl compound is then subjected to oxidative cleavage. A common method is a Lemieux-von Rudloff oxidation using a catalytic amount of potassium permanganate (B83412) and a stoichiometric amount of sodium periodate. Other methods, such as ozonolysis followed by an oxidative workup, can also be employed.

The resulting fluorinated β-amino acid can be used in peptide synthesis to create peptidomimetics with enhanced metabolic stability. nih.gov

β-Lactams

β-Lactams, or 2-azetidinones, are a cornerstone of antibiotic chemistry and are also valuable synthetic intermediates. nih.gov A well-established method for β-lactam synthesis is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.org To utilize this compound in a Staudinger reaction, it would first need to be converted into the corresponding imine.

A plausible synthetic route would be:

Formation of the imine: The allylamine could be isomerized to the corresponding enamine, which would tautomerize to the imine. Alternatively, oxidative methods could be employed.

Staudinger Cycloaddition: The resulting imine can then be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the β-lactam. nih.gov The stereochemistry of the resulting β-lactam (cis or trans) can often be controlled by the choice of reactants and reaction conditions. nih.govorganic-chemistry.org

Another approach is the palladium-catalyzed oxidative carbonylation of N-allylamines, which can directly yield α-methylene-β-lactams. nih.gov This method offers a more direct route from the allylamine to the β-lactam core.

Target Building Block Synthetic Strategy Key Intermediates/Reagents Significance
β-Amino AcidAmine Protection followed by Oxidative CleavageBoc-anhydride, KMnO4/NaIO4Building blocks for peptidomimetics with enhanced stability. nih.gov
β-LactamImine formation then Staudinger CycloadditionIsomerization catalyst, Acyl chloride/TriethylamineCore structure of many antibiotics and useful synthetic intermediates. wikipedia.orgorganic-chemistry.org
β-LactamPalladium-Catalyzed Oxidative CarbonylationPd catalyst, CO, OxidantDirect conversion of allylamines to α-methylene-β-lactams. nih.gov

Future Research Directions in Difluorophenyl Prop 2 Enylamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., greener chemistry)

A primary objective in contemporary chemical synthesis is the development of processes that are not only efficient but also environmentally benign. researchgate.net Future research should prioritize the creation of "green" synthetic routes to 1-(2,3-Difluorophenyl)prop-2-enylamine and its analogs. This involves moving away from traditional methods that may use hazardous reagents or generate significant waste. researchgate.netdovepress.com

Key research goals include:

Replacement of Hazardous Reagents: Current synthetic pathways for fluorinated compounds sometimes rely on reagents like diethylaminosulfur trifluoride (DAST), which poses handling and safety challenges. nih.govbeilstein-journals.org Research into alternative, more benign fluorinating agents is crucial.

Utilization of Sustainable Feedstocks: Investigations into using abundant and non-toxic C1 sources, such as carbon dioxide (CO₂) and carbon disulfide (CS₂), for derivatization reactions could lead to more sustainable processes for creating related compounds like carbamoyl (B1232498) and thiocarbamoyl fluorides from amine precursors. nih.govacs.org

Solvent Minimization: A significant portion of waste in chemical synthesis comes from solvents. researchgate.net The development of solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical fluids, or bio-derived solvents) would substantially improve the environmental profile of the synthesis.

Atom Economy: Methodologies should be designed to maximize the incorporation of all materials used in the process into the final product, a core principle of green chemistry. dovepress.com

Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches for Fluorinated Amines

FeatureTraditional MethodologyPotential Green Chemistry Approach
Fluorinating Agent Often relies on hazardous reagents like DAST or toxic fluorine gas. dovepress.combeilstein-journals.orgUse of safer, solid-state fluorinating agents or valorization of greenhouse gases like SF₆. nih.gov
C1 Source for Derivatives Use of phosgene (B1210022) or other toxic carbonyl sources.Utilization of CO₂ or CS₂ as benign and abundant C1 sources. acs.org
Solvents Typically uses chlorinated hydrocarbons or other volatile organic compounds.Solvent-free conditions or use of recyclable, non-toxic solvents. researchgate.net
Waste Generation Can produce significant amounts of inorganic salts and hazardous by-products. dovepress.comDesigned to minimize by-products and facilitate easier purification.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is fundamental to efficient chemical synthesis. For this compound, future research should focus on discovering and optimizing catalytic systems that improve reaction rates, yields, and, crucially, selectivity.

Enantioselective Synthesis: The compound this compound is chiral. Developing catalytic systems for asymmetric synthesis would allow for the selective production of a single enantiomer, such as (1S)-1-(2,3-difluorophenyl)prop-2-enylamine. bldpharm.com This is particularly important in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Advanced Catalysts for C-N Coupling: The synthesis of derivatives often involves forming carbon-nitrogen bonds. Research into novel catalyst systems, such as N-heterocyclic carbene (NHC)-palladium complexes, could offer higher reactivity and stability compared to traditional phosphine-based systems for reactions like Buchwald-Hartwig amination. researchgate.net

Low-Cost Metal Catalysis: While precious metals like palladium are effective, their cost is a barrier. Exploring catalysts based on more abundant and less expensive metals (e.g., copper, iron, nickel) for key synthetic steps is a vital direction for making processes more economical.

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby reducing the need for trial-and-error experimentation. frontiersin.org

Future computational work on this compound should include:

Predictive Modeling of Derivatives: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can design novel derivatives with desired properties (e.g., binding affinity to a biological target) before undertaking their synthesis. nih.gov

Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate transition state energies, and provide deep insight into reaction mechanisms. This understanding is key to optimizing reaction conditions for higher yields and selectivity.

In Silico Property Prediction: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles early in the discovery process. frontiersin.orgnih.gov

Exploring Chemical Space: Advanced algorithms and artificial intelligence can navigate the vast theoretical chemical space to identify novel structures based on the difluorophenyl prop-2-enylamine scaffold that possess high potential for specific applications. frontiersin.org

Table 2: Application of Computational Methods in Difluorophenyl Prop-2-enylamine Research

Computational MethodApplication AreaResearch Goal
Molecular Docking Drug DiscoveryPredict binding modes and affinities of derivatives to protein targets. nih.gov
3D-QSAR Lead OptimizationDevelop models that correlate 3D molecular properties with biological activity to guide design. nih.gov
DFT Calculations Reaction OptimizationElucidate reaction mechanisms and transition states to improve synthetic efficiency.
ADME/Tox Prediction Candidate SelectionComputationally screen for potential pharmacokinetic and toxicity issues before synthesis. frontiersin.org

Expanding the Scope of Chemical Transformations and Derivatizations

The chemical structure of this compound contains multiple reactive sites—the primary amine, the allyl double bond, and the aromatic ring—making it a versatile building block for a wide array of new molecules. google.com

Future research should systematically explore:

Amine Group Functionalization: Reactions such as acylation to form amides mdpi.com, alkylation, and sulfonylation can be explored to create a library of N-functionalized derivatives.

Allyl Group Chemistry: The prop-2-enyl moiety is ripe for transformations like epoxidation, dihydroxylation, cycloaddition, and metathesis, opening pathways to complex polycyclic and functionalized structures.

Aromatic Ring Substitution: While the existing difluoro-substitution pattern is set, further functionalization of the aromatic ring via electrophilic or nucleophilic aromatic substitution could be investigated where electronically feasible, leading to more complex analogs.

Multicomponent Reactions: Designing one-pot reactions involving the amine, the alkene, and other reagents could provide a highly efficient route to structurally complex molecules from simple starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers significant advantages in terms of safety, control, and scalability. beilstein-journals.orgnih.gov The application of this technology is a critical future direction for the synthesis of this compound and its derivatives.

Enhanced Safety and Control: Fluorination reactions can be highly energetic. Flow reactors provide superior heat transfer and control, allowing for such reactions to be performed more safely. beilstein-journals.orgvapourtec.com They also permit the safe handling of hazardous reagents within a contained system. vapourtec.com

Process Optimization and Automation: Flow platforms allow for rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry) and can be integrated with in-line analytical tools (e.g., IR, NMR) for real-time monitoring and optimization. nih.gov This can be coupled with automated systems for high-throughput synthesis of derivative libraries. researchgate.net

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" into a continuous flow process, eliminating the need for isolation and purification of intermediates. chemistryviews.org This dramatically increases efficiency and reduces waste, making it ideal for producing fluorinated building blocks or active ingredients on a larger scale. chemistryviews.orgresearchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for Fluorinated Compounds

ParameterBatch SynthesisFlow Chemistry
Safety Poor heat dissipation can lead to thermal runaways, especially with exothermic fluorinations. beilstein-journals.orgExcellent heat and mass transfer provides superior control and safety. vapourtec.com
Scalability Scaling up can be non-linear and problematic.More straightforward scalability by running the reactor for longer or using parallel systems. chemistryviews.org
Reagent Handling Handling large quantities of hazardous reagents poses significant risk.Small volumes of hazardous reagents are used at any given time within a contained system. beilstein-journals.orgvapourtec.com
Process Control Difficult to precisely control reaction parameters throughout the vessel.Precise control over temperature, pressure, and residence time. nih.gov
Automation Automation is complex and often limited.Readily integrated with automated pumps, purification columns, and in-line analytics. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.